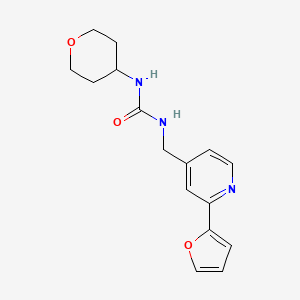
1-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a small molecule inhibitor that has been widely used in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Aplicaciones Científicas De Investigación
Synthesis of Novel Pyridine and Naphthyridine Derivatives
A study by Abdelrazek et al. (2010) explores the synthesis of novel pyridine and naphthyridine derivatives, highlighting the importance of such compounds in medicinal chemistry and their potential therapeutic applications. This research demonstrates the versatility of pyridine and furan compounds in synthesizing complex molecules with potential biological activity (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
One-Pot Synthesis of Furano and Pyrano Pyrimidinones
Ghorbani‐Vaghei et al. (2015) developed a one-pot diastereoselective three-component reaction for the synthesis of furano and pyrano pyrimidinones, showcasing the utility of furan and pyran derivatives in creating biologically active molecules. This approach exemplifies the application of these compounds in streamlining synthetic processes for obtaining complex heterocycles (Ghorbani‐Vaghei, Maghbooli, Mahmoodi, & Shahriari, 2015).
Intramolecular Hydrogen Bonding and Cytosine Complexation
Research by Chien et al. (2004) on pyrid-2-yl ureas investigates intramolecular hydrogen bonding and their ability to complex with cytosine, highlighting the chemical interactions and binding affinities that are crucial for designing drug molecules and understanding their mechanisms of action (Chien, Leung, Su, Li, Liu, & Wang, 2004).
Molecular Assemblies from Bis-Bidentate Bridging Ligands
Stephenson and Ward (2011) explored the self-assembly of bis-bidentate bridging ligands with transition metal dications to form molecular squares, cubes, and chains. This study illustrates the potential of pyridine and furan derivatives in constructing metallo-supramolecular architectures, which could be applied in materials science and catalysis (Stephenson & Ward, 2011).
Propiedades
IUPAC Name |
1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16(19-13-4-8-21-9-5-13)18-11-12-3-6-17-14(10-12)15-2-1-7-22-15/h1-3,6-7,10,13H,4-5,8-9,11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGXAPZWPUDRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

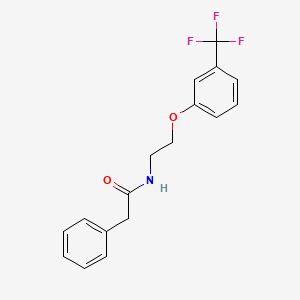

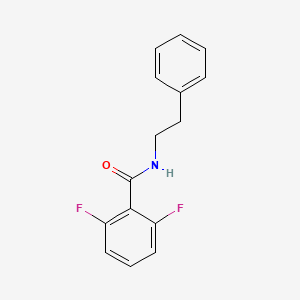

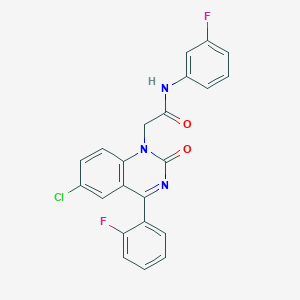
![2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2741176.png)
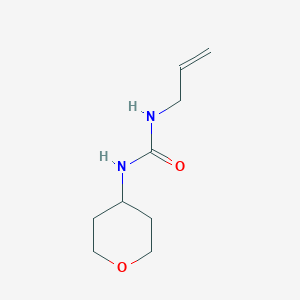
![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2741179.png)




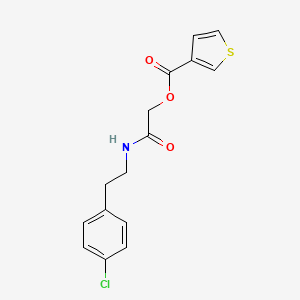
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-methylbenzenesulfonamide](/img/structure/B2741191.png)